(5-Iodopent-2-en-1-yl)(trimethyl)silane
Description
(5-Iodopent-2-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by a pent-2-enyl chain substituted with an iodine atom at the 5-position and a trimethylsilyl group at the terminal position. Its molecular formula is C₈H₁₇ISi, with a molecular weight of 268.21 g/mol. The compound combines a reactive alkene moiety with a silyl group, making it useful in cross-coupling reactions, hydrosilylation, and as a precursor in organic synthesis. The iodine atom enhances its electrophilicity, enabling participation in halogen exchange or substitution reactions, while the trimethylsilyl group provides steric protection and modulates electronic properties.
Properties
CAS No. |
105222-91-1 |
|---|---|
Molecular Formula |
C8H17ISi |
Molecular Weight |
268.213 |
IUPAC Name |
5-iodopent-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C8H17ISi/c1-10(2,3)8-6-4-5-7-9/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
ZYPZKYXJDACQBX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC=CCCI |
Synonyms |
Silane, (5-iodo-2-pentenyl)trimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Organosilicon Compounds
| Compound Name | Substituent Position | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| This compound | 5-Iodo, 2-ene | Alkene, Trimethylsilyl, Iodo | C₈H₁₇ISi | 268.21 | Cross-coupling, Hydrosilylation |
| (5-Bromopent-1-yn-1-yl)trimethylsilane | 5-Bromo, 1-yne | Alkyne, Trimethylsilyl, Bromo | C₈H₁₅BrSi | 219.19 | Sonogashira coupling |
| (4-Iodophenylethynyl)trimethylsilane | Aromatic, Ethynyl | Aryl, Alkyne, Iodo, Silyl | C₁₁H₁₃ISi | 300.21 | Polymer synthesis, Electronics |
| (4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane | Cyclic, Chiral | Cyclopentene, Trimethylsilyl | C₁₁H₂₂Si | 182.38 | Asymmetric catalysis |
Key Observations:
Halogen vs. Silyl Reactivity: The iodine substituent in the target compound enhances its electrophilicity compared to the bromo analog , making it more reactive in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Bromine in (5-Bromopent-1-yn-1-yl)trimethylsilane facilitates alkynylation in Sonogashira reactions due to the alkyne-silyl synergy .
Alkene vs. Alkyne Functionality :
- The pent-2-enyl group in the target compound enables regioselective hydrosilylation or Diels-Alder reactions, unlike the alkyne in (5-Bromopent-1-yn-1-yl)trimethylsilane, which is tailored for cross-couplings .
Aromatic vs. Aliphatic Systems :
- (4-Iodophenylethynyl)trimethylsilane exhibits enhanced stability and π-conjugation due to its aromatic system, making it suitable for conductive polymers. In contrast, the aliphatic chain in the target compound offers flexibility in functionalization.
Steric and Electronic Effects :
- Chiral silyl compounds like (4S,5R)-5-Ethyl-4-methylcyclopenten-1-ylsilane are specialized for asymmetric catalysis, whereas the target compound’s linear structure favors straightforward coupling reactions.
Reactivity and Stability
Table 2: Comparative Reactivity Data
| Compound | Thermal Stability (°C) | Reaction with Grignard Reagents | Halogen Exchange Efficiency |
|---|---|---|---|
| This compound | 80–100 | Moderate | High (I → Br/Cl) |
| (5-Bromopent-1-yn-1-yl)trimethylsilane | 70–90 | High (alkyne activation) | Low |
| (4-Iodophenylethynyl)trimethylsilane | 120–140 | Low (aryl stability) | Moderate |
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